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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)azetidine

CAS No.: 221198-11-4

Cat. No.: B2416110

Get Quote

Executive Summary
This technical guide outlines the framework for characterizing 3-(2-Methoxyethoxy)azetidine
(CAS: 250371-77-8 for HCl salt), a critical building block in medicinal chemistry. Unlike simple

azetidines, the inclusion of the 3-(2-methoxyethoxy) side chain introduces specific

physicochemical advantages—primarily enhanced aqueous solubility and hydrogen-bond

accepting capability—while retaining the high ring strain (~25.4 kcal/mol) characteristic of the

azetidine core.

This document details the experimental protocols required to validate its solubility profile and

intrinsic stability. It is designed for researchers requiring rigorous data to support IND-enabling

studies or early-phase formulation.

Physicochemical Profile & Structural Logic[1][2]
The "Methoxyethoxy" Advantage
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The 3-(2-methoxyethoxy) moiety is not merely a structural appendage; it is a functional

solubilizer.

Hydrophilicity: The ether oxygen atoms act as hydrogen bond acceptors, significantly

lowering the LogP compared to 3-alkyl azetidines. This predicts high solubility in aqueous

buffers and polar organic solvents (DMSO, Methanol).

Basicity Modulation: The electron-withdrawing inductive effect (-I) of the ether oxygen at the

3-position may slightly lower the pKa of the azetidine nitrogen (typically ~10-11 for simple

azetidines) to a range of 9.0–9.8, potentially altering its protonation state at physiological pH.

Critical Vulnerabilities
The azetidine ring is kinetically stable but thermodynamically unstable. The primary stability

risks are:

Ring Opening (Nucleophilic Attack): Under acidic conditions or in the presence of strong

nucleophiles, the ring strain drives opening to linear amines.

Oxidative Instability: The secondary amine is susceptible to N-oxidation or radical

abstraction.

Solubility Studies: Experimental Protocol
Objective: Determine the thermodynamic equilibrium solubility across the physiological pH

range and in key formulation solvents.

Methodology: Saturation Shake-Flask (Standard)
Principle: A supersaturated solution is agitated until equilibrium is reached, followed by

phase separation and quantification.[1]

Causality: We use a 24-hour equilibration period to account for the potential slow wetting of

the crystal lattice, particularly if the material is highly crystalline.

Step-by-Step Workflow
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Preparation: Weigh 10 mg of 3-(2-Methoxyethoxy)azetidine (HCl salt) into 2 mL HPLC

vials.

Solvent Addition: Add 250 µL of the target solvent (see Table 1).

Note: If the solid dissolves completely, add more solid until a suspension persists.

Equilibration: Cap vials and agitate at 25°C ± 2°C for 24 hours (orbital shaker at 300 rpm).

Phase Separation:

Centrifuge at 10,000 rpm for 10 minutes.

Critical Step: Measure the pH of the supernatant (for aqueous buffers) to ensure the

buffering capacity was not exceeded by the compound.

Quantification: Dilute supernatant (1:100) and analyze via HPLC-UV or LC-MS.

Target Solvent Matrix
Solvent / Buffer Target pH Rationale Predicted Outcome

0.1 N HCl 1.2

Simulates gastric fluid;

ensures full

protonation.

High (>100 mg/mL)

(Salt formation)

Phosphate Buffer 7.4

Simulates blood

plasma; relevant for

systemic exposure.

High (Ether tail assists

solubility)

Borate Buffer 9.0

Approaches pKa;

determines intrinsic

solubility (

).

Moderate (Partial

deprotonation)

DMSO N/A
Standard stock

solution solvent.
High (>500 mM)

Acetonitrile N/A
Organic modifier for

chromatography.
Soluble
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Stability & Stress Testing (Forced Degradation)
Objective: Identify degradation pathways and define storage conditions. Azetidines are prone to

acid-catalyzed ring opening; this must be the focus of the study.

Degradation Pathways Visualization
The following diagram illustrates the theoretical degradation logic, distinguishing between ring-

strain release and oxidative pathways.
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Figure 1: Predicted degradation pathways. The primary risk is acid-catalyzed ring opening due

to strain relief.

Stress Testing Protocol
Perform these tests on the drug substance (solid) and in solution.

Acid Hydrolysis (Critical):

Condition: 0.1 N HCl at 60°C for 4, 8, and 24 hours.

Expectation: Azetidine ring opening to form 1-amino-3-chloro-propane derivatives or

amino-alcohol variants.

Base Hydrolysis:

Condition: 0.1 N NaOH at 60°C for 24 hours.
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Expectation: Generally stable, but monitor for ether cleavage (unlikely).

Oxidation:

Condition: 3% H₂O₂ at Room Temperature for 4 hours.

Expectation: Formation of N-oxide (M+16 peak in LC-MS).

Thermal/Humidity (Solid State):

Condition: 40°C / 75% RH (Accelerated Stability) for 2 weeks.

Expectation: The HCl salt is likely hygroscopic. Moisture uptake can induce deliquescence

and subsequent hydrolysis.

Analytical Method Parameters (HPLC)
To accurately monitor these studies, the analytical method must separate the parent from the

ring-opened impurities.

Column: C18 or Phenyl-Hexyl (for better retention of polar amines).

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (Acidic pH keeps

amine protonated and retains it better).

Mobile Phase B: Acetonitrile.

Detection: UV at 205 nm (low UV absorbance due to lack of conjugation; consider CAD or

ELSD if UV signal is weak).

Gradient: 5% B to 95% B over 10 minutes.

Handling & Storage Recommendations
Based on the hygroscopic nature of azetidine salts and the reactivity profile:

Moisture Protection: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. The HCl

salt will absorb atmospheric water, leading to a "sticky" solid that is difficult to weigh.
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Temperature: Long-term storage at -20°C is recommended to inhibit slow ring-opening or

oxidative degradation.

Solution Stability: Prepare solutions fresh. Do not store acidic aqueous solutions for >24

hours at room temperature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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